1-cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea

Description

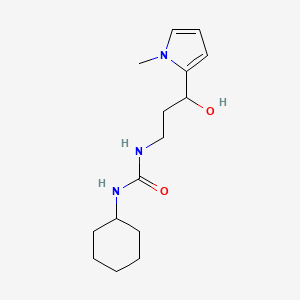

1-Cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is a urea derivative featuring a cyclohexyl group attached to the urea nitrogen and a propyl chain substituted with a hydroxy group and a 1-methyl-1H-pyrrole moiety.

Properties

IUPAC Name |

1-cyclohexyl-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-18-11-5-8-13(18)14(19)9-10-16-15(20)17-12-6-3-2-4-7-12/h5,8,11-12,14,19H,2-4,6-7,9-10H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDOPPZMUDXYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NC2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is a compound with the molecular formula C15H25N3O2 and a molecular weight of 279.384 g/mol. This compound has garnered attention in various research contexts due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The structural formula of the compound is represented as follows:

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, including its role as a potential therapeutic agent. The following sections detail specific activities, findings, and case studies related to this compound.

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds, particularly those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 0.46 ± 0.04 |

| Compound B | NCI-H460 (Lung Cancer) | 0.39 ± 0.06 |

| Compound C | HCT116 (Colon Cancer) | 7.01 ± 0.60 |

These findings suggest that modifications to the urea moiety can enhance anticancer activity, indicating a potential pathway for drug development targeting specific tumors .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research on related compounds has demonstrated their ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and the inhibition of NF-kB signaling pathways. For example, studies have shown that certain urea derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways that regulate cell proliferation and apoptosis.

Potential Targets

Research indicates that this compound may interact with:

- Kinases : Inhibition of specific kinases involved in cancer cell proliferation.

- Cytokine Receptors : Modulation of inflammatory responses through cytokine receptor antagonism.

Case Studies

A recent case study involved the synthesis and evaluation of various urea derivatives, including this compound, which were screened for their biological activities:

- Synthesis : The compound was synthesized using a multi-step reaction involving cyclization and functional group modification.

- Screening : The synthesized compounds were tested against various cancer cell lines and showed varying degrees of cytotoxicity.

- Results : Some derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives and heterocyclic analogs, focusing on substituent effects, physical properties, and synthesis challenges.

Structural and Functional Group Comparisons

Key structural differences among analogs include:

- Heterocyclic moieties : The target compound’s 1-methyl-1H-pyrrole contrasts with pyrazole (), pyrrol-2-one (), and indazole () in other derivatives. Pyrrole, a 5-membered ring with one nitrogen atom, exhibits weaker basicity compared to pyrazole (two adjacent nitrogens) or indazole (fused benzene-pyrazole system), which may influence electronic interactions in biological systems .

- Substituents: The cyclohexyl group in the target compound enhances lipophilicity compared to ethyl () or hydroxypropyl () substituents.

Physical Properties

Melting points and synthetic yields vary significantly across analogs:

- The high melting point of the pyrrol-2-one derivative (227–229°C, ) suggests strong intermolecular forces (e.g., hydrogen bonding via hydroxy and ketone groups) compared to the pyrazole-based urea (151–152°C, ) .

- The target compound’s hydroxy group may similarly elevate its melting point relative to non-hydroxylated analogs, though experimental confirmation is needed.

Functional Group Reactivity

- The hydroxy group in the target compound and the pyrrol-2-one derivative () may undergo reactions such as esterification or oxidation, unlike non-hydroxylated analogs .

Research Findings and Implications

- Heterocycle Impact : Pyrazole and indazole derivatives () are often explored for kinase inhibition, suggesting the target compound’s pyrrole group could offer unique selectivity profiles .

- Solubility vs. Lipophilicity : The cyclohexyl group may limit aqueous solubility but enhance membrane permeability, whereas the hydroxy group could counterbalance this by improving hydrophilicity .

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole-propyl backbone followed by urea coupling. Key steps include:

- Cyclization : Use precursors like 1-methyl-1H-pyrrole-2-carbaldehyde under acidic or basic conditions to form the hydroxypropyl-pyrrole intermediate .

- Urea Coupling : React the intermediate with cyclohexyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) or high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water gradient) to track reaction progress and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to confirm the cyclohexyl, hydroxypropyl, and urea moieties. Key signals include the urea NH protons (δ 5.8–6.2 ppm) and pyrrole aromatic protons (δ 6.5–7.1 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode provides accurate molecular weight confirmation (e.g., m/z calculated for CHNO: 318.45; observed: 318.4 ).

- Infrared (IR) Spectroscopy : Identify urea carbonyl stretches (1640–1680 cm) and hydroxyl groups (3200–3400 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Core Modifications : Systematically alter the cyclohexyl group (e.g., substitute with bicyclic or aromatic rings) and the hydroxypropyl chain (e.g., vary hydroxyl positioning or introduce halogens) to assess impact on target binding .

- Biological Assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC measurements. Cross-validate with cell-based viability assays (e.g., MTT assay in cancer cell lines) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target proteins to predict binding affinities and guide synthetic priorities .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Variable Standardization : Ensure consistent assay conditions (e.g., pH, temperature, and solvent concentration) to minimize experimental variability .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify discrepancies caused by differential metabolic degradation .

- Orthogonal Validation : Use multiple assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .

Q. How can in silico models predict this compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADME Prediction : Tools like SwissADME or ADMETLab 2.0 calculate logP (lipophilicity), bioavailability scores, and cytochrome P450 interactions using SMILES or InChI inputs (e.g., InChI=1S/C18H28N3O2...) .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., urea moiety’s potential for reactive metabolite formation) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.